Enantiomeric Differentiation: (R)- vs. (S)-Configuration at the Benzylic Carbon and Implications for Chiral Pharmacology
The target compound bears an (R)-absolute configuration at the chiral α-carbon (CAS 2414145-16-5), while the (S)-antipode is available as CAS 1704977-00-3 from the same suppliers. Although direct comparative pharmacology data for this specific enantiomeric pair are not available in the published literature, class-level evidence from structurally related 2-fluorophenylcyclopropylamines demonstrates pronounced enantiomer-dependent MAO inhibition: (1S,2S)-2-fluoro-2-phenylcyclopropylamine was a more potent inhibitor of both recombinant human MAO A and MAO B than the (1R,2R)-enantiomer [1]. This establishes that within the phenylcyclopropylamine class, absolute configuration materially affects inhibitory potency against both MAO isoforms. The (R)-enantiomer is not interchangeable with the (S)-enantiomer for applications requiring defined stereochemical input.
| Evidence Dimension | Enantiomer-dependent MAO inhibition potency (class-level surrogate: 2-fluorophenylcyclopropylamine enantiomers) |
|---|---|
| Target Compound Data | (R)-configuration at benzylic carbon; no direct MAO data available for this specific enantiomer |
| Comparator Or Baseline | (S)-enantiomer: N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine HCl (CAS 1704977-00-3); also no direct MAO data |
| Quantified Difference | Class-level: (1S,2S)-enantiomer more potent than (1R,2R)-enantiomer for both MAO A and B (Yoshida et al., 2004). Direction and magnitude of (R) vs (S) difference for N-cyclopropyl-1-arylethylamines uncharacterized. |
| Conditions | Recombinant human liver MAO A and MAO B; Yoshida et al. 2004 assay system (class surrogate) |
Why This Matters
Enantiomeric identity directly determines biological recognition; procurement of the correct enantiomer is essential for reproducible pharmacology and any chiral structure-activity relationship (SAR) program.
- [1] Yoshida S, Rosen TC, Meyer OG, Sloan MJ, Ye S, Haufe G, Kirk KL. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. 2004;12(10):2645-2652. doi:10.1016/j.bmc.2004.03.010. View Source
